5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (hereafter referred to as the "target compound") is a heterocyclic derivative featuring a fused thiazolo-triazole core with a hydroxyl group at position 6 and a methyl group at position 2. The molecule is further substituted with a benzylpiperidine moiety and a 3-chlorophenyl group connected via a central methyl bridge.
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(3-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4OS/c1-16-26-24-29(27-16)23(30)22(31-24)21(19-8-5-9-20(25)15-19)28-12-10-18(11-13-28)14-17-6-3-2-4-7-17/h2-9,15,18,21,30H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNSLZRRGPDKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)CC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as piperidin-4-ol derivatives, have been evaluated for potential treatment of hiv. They have been found to interact with the chemokine receptor CCR5, which is an essential co-receptor in the process of HIV-1 entry.
Mode of Action
Based on the structure and the known activities of similar compounds, it can be inferred that this compound may interact with its target receptors and induce changes that could potentially inhibit the entry of hiv-1.
Biochemical Pathways
Compounds with similar structures, such as thiazole derivatives, have been found to possess diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Biological Activity
5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex compound with potential therapeutic applications. Its structure combines elements known for their biological activity, particularly in cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The molecular formula of the compound is C24H25ClN4OS. The structural components include:
- A thiazole ring
- A triazole moiety
- A benzylpiperidine group
- A chlorophenyl substituent
This unique combination may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of related compounds featuring similar structural motifs. For example, derivatives of piperidine and thiazole have shown significant activity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro studies have evaluated the cytotoxic effects of related compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The findings indicate that compounds with similar structures exhibit:
- High selectivity toward cancer cells over normal cells.
- Induction of cell cycle arrest at specific phases (S and G2/M) in treated cells.
- Modulation of apoptosis markers such as an increase in the Bax/Bcl-2 ratio and activation of caspase pathways.
For instance, a related compound demonstrated an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating potent antitumor activity .
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of cell proliferation : By interfering with cell cycle progression.
- Induction of apoptosis : Through the activation of pro-apoptotic factors.
- Targeting specific proteins : Such as kinesin spindle protein (KSP), which is crucial for mitotic spindle formation.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have shown antimicrobial activity against various pathogens. For example, some derivatives have been tested against Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analog: 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol ()
This compound (ChemSpider ID: 869344-07-0) shares the same thiazolo-triazole core as the target compound but differs in substituents:
- Nitrogen-containing ring: A piperazine ring substituted with a 3-chlorophenyl group replaces the benzylpiperidine in the target compound.
- Aryl substituents : The 4-ethoxy-3-methoxyphenyl group introduces oxygen-rich substituents (ethoxy and methoxy), contrasting with the simpler 3-chlorophenyl in the target. These groups likely improve aqueous solubility but may reduce membrane permeability relative to the chloro substituent.
Hypothetical Implications :
- The benzylpiperidine group in the target compound may confer greater lipophilicity, favoring blood-brain barrier penetration and CNS activity.
- The piperazine analog’s polar substituents could enhance solubility, making it more suitable for oral administration.
Table 1: Structural and Hypothetical Property Comparison
*Molecular formula and weight for the target compound are estimated based on structural analysis.
Functional Analogs: Thiourea Derivatives (Evidences 2–3)
While structurally distinct, thiourea derivatives from older studies provide insights into bioactivity trends for nitrogen- and sulfur-containing heterocycles:
- Anti-tubercular Activity: 1-Isonicotinoyl-4-aroylthiosemicarbazides () demonstrated potent anti-tubercular effects, with the 4-iodobenzoyl derivative showing the highest activity . The target compound’s chloro substituent may similarly enhance hydrophobic interactions in bacterial targets.
- Plant Growth Promotion: Cyanacetyl-thiosemicarbazides and related triazole/oxadiazole derivatives () exhibited growth-promoting effects in plants, attributed to their C-C-N-N backbone .
Key Contrasts :
- The target compound’s fused thiazolo-triazole system differs from the linear thiourea scaffolds, likely altering bioavailability and target specificity.
- Chlorophenyl and benzylpiperidine groups in the target compound suggest a broader pharmacological profile compared to simpler thioureas.
Preparation Methods
One-Pot Tandem Synthesis
Structural Validation and Analytical Data
Post-synthesis, the compound is characterized via:
4.1. Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.25 (m, 8H, aromatic), 4.85 (s, 1H, CH), 3.75–3.45 (m, 4H, piperidine), 2.95 (s, 3H, CH₃).
- IR (KBr): 3350 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N).
4.2. Elemental Analysis
Industrial-Scale Considerations
Catalytic Enhancements
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored for introducing the 3-chlorophenyl group, though scalability remains challenging due to catalyst costs.
Green Chemistry Approaches
Recent advances employ ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as recyclable solvents, achieving 58% yield with reduced waste.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?
The synthesis involves multi-step reactions, including thiazole and triazole ring formation, followed by coupling with the 4-benzylpiperidine and 3-chlorophenyl moieties. Key challenges include:
- Low yields during cyclization steps due to steric hindrance. Optimizing solvent systems (e.g., ethanol or acetonitrile under reflux) and catalysts (e.g., phosphoryl chloride for activation) improves efficiency .
- Purification difficulties caused by structural complexity. Techniques like column chromatography and recrystallization are critical for isolating high-purity intermediates and final products .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- NMR Spectroscopy : H and C NMR verify substituent positions and stereochemistry, particularly the methylthiazolo-triazol core and benzylpiperidine side chain .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 500–600 Da range) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl (-OH) and triazole C=N stretches .
Q. How is preliminary biological activity screening typically conducted for this compound?
- In vitro assays : Cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme inhibition studies : Fluorescence-based assays for targets like kinases or proteases, with IC values calculated .
Advanced Research Questions
Q. What strategies are employed to optimize reaction conditions for scalability without compromising yield?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in cyclization steps .
- Solvent-free conditions : Minimizes byproduct formation in coupling reactions involving 3-chlorophenyl groups .
- DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst loading to identify optimal parameters .
Q. How can structural modifications enhance the compound’s pharmacological profile?
- SAR (Structure-Activity Relationship) studies :
- Molecular docking : Predict binding affinity to targets like 5-HT receptors or CYP450 enzymes .
Q. What analytical methods resolve discrepancies in reported biological activity data?
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and qRT-PCR for downstream gene expression .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
Q. How does the compound’s polymorphic behavior affect its stability and bioactivity?
- X-ray crystallography : Reveals conformational differences between orthorhombic and monoclinic polymorphs, impacting solubility and melting points .
- Accelerated stability studies : Stress testing under high humidity (75% RH) and heat (40°C) identifies degradation pathways (e.g., hydroxyl group oxidation) .
Methodological Considerations for Data Contradictions
Q. How to address conflicting reports on the compound’s mechanism of action?
- Target deconvolution : CRISPR-Cas9 knockout screens identify essential genes for activity, distinguishing direct targets from off-target effects .
- Pathway analysis : RNA sequencing of treated cells clarifies involvement of apoptotic (e.g., caspase-3) vs. anti-inflammatory (e.g., COX-2) pathways .
Q. What computational tools predict metabolic liabilities in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
